Loganetin

概要

説明

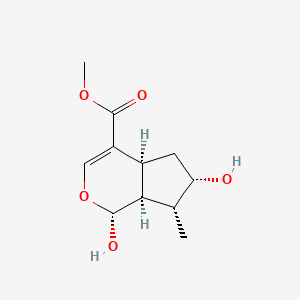

Loganetin is a natural iridoid monoterpenoid compound, known for its diverse biological activities. It is the aglycone moiety of loganin and is characterized by a 5,6-fused bicyclic framework. This compound has been identified in various plant species, including those from the Apocynaceae, Gentianaceae, Loganiaceae, and Rubiaceae families .

準備方法

合成経路と反応条件: ロガネチンは、容易に入手可能なS-(+)-カルボンからグラムスケールで合成できます。 その合成に関与する主な反応には、4つの立体中心を導入するファヴォルスキー転位と、完全な立体選択性で敏感なジヒドロピラン環を構築する硫酸触媒による脱保護/環化反応が含まれます .

工業生産方法: ロガネチンの具体的な工業生産方法は、広く文書化されていませんが、S-(+)-カルボンからの合成経路は、工業目的のために適応できるスケーラブルなアプローチを提供します .

化学反応の分析

Derivatization Reactions

Loganetin serves as a scaffold for synthesizing analogs with modified bioactivity:

-

C1 Methoxy this compound :

Methoxylation at the C1 position is achieved via selective protection/deprotection strategies, retaining the core bicyclic framework . -

Enantiomer Synthesis :

The (R)-enantiomer of this compound is synthesized using analogous steps starting from R-(-)-carvone, demonstrating the method’s versatility .

Biotransformation from Loganin

This compound is enzymatically derived from loganin via hydrolysis of the β-D-glucoside bond (Fig. 2) .

| Reaction | Catalyst | Outcome |

|---|---|---|

| Glycosidic Bond Cleavage | β-Glucosidase enzymes | Produces this compound and glucose . |

This reaction is pivotal in the biosynthesis of secologanin, a precursor for terpenoid indole alkaloids .

Functional Group Reactivity

This compound’s structure (C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>) features:

-

Hydroxyl groups at C1 and C6, enabling esterification or glycosylation.

-

Methyl ester at C4, modifiable via hydrolysis or transesterification .

Experimental studies highlight its stability under acidic conditions but susceptibility to oxidation at the dihydropyran ring .

Pharmacological Activation Mechanisms

While not a direct chemical reaction, this compound’s synergistic activity with nalidixic acid against E. coli involves destabilization of bacterial membranes, enhancing antibiotic penetration .

| Combination | Effect | MIC Reduction |

|---|---|---|

| This compound + Nalidixic Acid | Disrupts outer membrane integrity | 4–8-fold in resistant strains . |

Key Data Tables

Table 1. Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>16</sub>O<sub>5</sub> |

| Molecular Weight | 228.242 g/mol |

| Boiling Point | 375.7 ± 42.0 °C |

| Flash Point | 145.5 ± 21.4 °C |

| Step | Yield (%) |

|---|---|

| Favorskii Rearrangement | 85 |

| Cyclization | 92 |

科学的研究の応用

Loganetin, a natural small molecular product derived from Cornus fruits and obtainable enzymatically from Loganin , has garnered interest for its various biological activities. Research indicates its potential in treating acute kidney injury (AKI) and gastric cancer (GC), among other conditions .

Scientific Research Applications

Acute Kidney Injury (AKI): this compound has shown promise in protecting against rhabdomyolysis-induced AKI in mice models .

- Experimental Approach: AKI was induced in mice via intramuscular injection of glycerol. This compound was administered intraperitoneally at doses of 2 and 18 mg/kg at specific intervals post-glycerol injection. Blood and kidney samples were then collected for biochemical and histopathological analyses .

- Key Results: Treatment with this compound led to a decline in kidney damage and mortality rates, along with lower levels of blood urea nitrogen and serum creatinine. This compound also prevented damage to tubular structures and reduced apoptotic cells. Further studies in HK-2 cells indicated that this compound could inhibit the NF-κB pathway and pro-apoptotic gene expression by suppressing Toll-like receptor 4 (TLR4) activity .

- Conclusion: this compound ameliorates AKI by inhibiting TLR4 activity and blocking the JNK/p38 pathway, suggesting a new strategy for AKI treatment .

Gastric Cancer (GC): this compound has been identified as a potential agent in inhibiting the carcinogenesis of gastric cancer cells, particularly when used synergistically with 5-fluorouracil (5FU) .

- In vitro studies: this compound alone inhibited the proliferation, stem-like properties, migration, and invasion of GC cells in vitro . The combination of 5FU and this compound markedly reduced cell viability compared to either agent alone, exhibiting a synergistic effect on cancer cells .

- In vivo studies: Animal experiments confirmed the synergistic effects of 5FU and this compound in inhibiting cell growth and metastasis of GC .

- Mechanistic Insights: this compound enhances the anti-cancer effect of 5FU on GC cells, possibly through the Wnt/β-catenin pathway . The combination of 5FU and this compound treatment decreased β-catenin nuclear accumulation in GC cells .

Data Tables

Although the provided documents do not feature comprehensive data tables, they do include quantifiable data:

- In rhabdomyolysis-induced AKI mice models, this compound treatment led to a decline in kidney damage and mortality rates, along with lower levels of blood urea nitrogen and serum creatinine .

- In vitro, this compound inhibited the proliferation, stem-like properties, migration, and invasion of GC cells .

- The combination of 5FU and this compound markedly reduced cell viability compared to either agent alone, exhibiting a synergistic effect on cancer cells .

- Animal experiments confirmed the synergistic effects of 5FU and this compound on inhibiting cell growth and metastasis of GC .

- The combination of 5FU and this compound treatment decreased β-catenin nuclear accumulation in GC cells .

Case Studies

- Rhabdomyolysis-Induced AKI in Mice: In a study using Balb/c mice, AKI was induced by injecting glycerol intramuscularly. This compound was administered to treatment groups, resulting in reduced kidney damage and mortality. Histopathological studies showed prevention of tubular structure damage and decreased apoptotic cells .

- Gastric Cancer Cell Inhibition: this compound, combined with 5FU, was tested on HGC27 and MGC803 cell lines. The combination significantly reduced cell viability, colony formation, and invasiveness compared to individual treatments. Apoptosis rates were also notably higher in the combination group .

- In vivo Gastric Cancer Study: Nude mice were injected with GC cells and treated with 5FU, this compound, or a combination. The combination group showed reduced tumor growth and metastasis, confirming the synergistic effect observed in vitro .

Additional Potential Applications

作用機序

ロガネチンは、さまざまな分子標的と経路を通じて効果を発揮します:

類似化合物との比較

ロガネチンは、その特定の生物活性と化学構造により、イリドイドモノテルペノイドの中でユニークです。類似の化合物には以下が含まれます:

ロガニン: 神経保護効果で知られるロガネチンの糖化体です。

ロガニック酸: 抗炎症作用を持つ別のイリドイド配糖体です。

スウェロシド: 肝保護作用と抗炎症作用を持つイリドイド配糖体です.

ロガネチンは、その強力な抗炎症作用、抗アポトーシス作用、抗癌作用により際立っており、さらなる研究開発のための貴重な化合物となっています。

生物活性

Loganetin, a natural compound derived from the fruits of Cornus officinalis, has garnered attention for its diverse biological activities, particularly in the fields of nephrology and oncology. This article delves into the mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

1. Nephroprotective Effects

This compound has been shown to protect against acute kidney injury (AKI), particularly in models induced by rhabdomyolysis. A study demonstrated that this compound administration resulted in:

- Decreased kidney damage : Histopathological analysis revealed less tubular damage compared to control groups.

- Lower mortality rates : Mice treated with this compound exhibited improved survival rates.

- Biochemical improvements : Significant reductions in blood urea nitrogen (BUN) and serum creatinine levels were observed .

The protective mechanism is primarily linked to the inhibition of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the inflammatory response during AKI. This compound's ability to downregulate pro-inflammatory cytokines and apoptotic pathways contributes to its nephroprotective properties .

2. Anticancer Properties

This compound exhibits synergistic effects when combined with 5-fluorouracil (5-FU) in gastric cancer treatment. The compound has been found to:

- Inhibit tumor cell proliferation : In vitro studies showed that this compound alone could reduce the growth of gastric cancer cells.

- Enhance 5-FU efficacy : The combination treatment significantly decreased cell viability and migration, suggesting a potential strategy for overcoming drug resistance in gastric cancer therapies .

The underlying mechanism involves the downregulation of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis. This pathway's inhibition results in reduced expression of stemness markers and migration capabilities in gastric cancer cells .

Research Findings

The following table summarizes key findings from various studies on this compound:

Case Study: Acute Kidney Injury

A mouse model was used to assess the protective effects of this compound against AKI induced by glycerol injection. The study highlighted significant biochemical improvements post-treatment, including:

- BUN Levels : Decreased from 80 mg/dL (control) to 40 mg/dL (this compound-treated).

- Serum Creatinine : Reduced from 2.5 mg/dL (control) to 1.0 mg/dL (this compound-treated).

Histological examinations confirmed reduced tubular necrosis and apoptosis, supporting this compound's role as a nephroprotective agent .

Case Study: Gastric Cancer Treatment

In a xenograft model involving gastric cancer cell lines, the combination therapy of this compound and 5-FU resulted in:

- Tumor Volume Reduction : Observed decrease from 500 mm³ (control) to 200 mm³ (combination therapy).

- Survival Rate Improvement : Enhanced survival rates were noted in treated groups compared to controls.

These findings indicate that this compound not only enhances the efficacy of existing chemotherapeutics but also provides a novel approach to treating resistant cancer types .

特性

IUPAC Name |

methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOHZIIPBYAMJX-KHBMLBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。